molecular formula C5H10O5S B6159708 (3R)-3-hydroxy-4-methanesulfonylbutanoic acid CAS No. 2227732-82-1

(3R)-3-hydroxy-4-methanesulfonylbutanoic acid

Katalognummer: B6159708
CAS-Nummer: 2227732-82-1
Molekulargewicht: 182.20 g/mol
InChI-Schlüssel: WXEKTXGOFBNQHS-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-hydroxy-4-methanesulfonylbutanoic acid is an organic compound characterized by the presence of a hydroxyl group and a methanesulfonyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxy-4-methanesulfonylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-3-hydroxybutanoic acid.

    Methanesulfonylation: The hydroxyl group of ®-3-hydroxybutanoic acid is reacted with methanesulfonyl chloride in the presence of a base like pyridine to introduce the methanesulfonyl group.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-hydroxy-4-methanesulfonylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The methanesulfonyl group can be reduced to a thiol group.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like ammonia or ethanol can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-methanesulfonylbutanoic acid or 3-carboxy-4-methanesulfonylbutanoic acid.

    Reduction: Formation of (3R)-3-hydroxy-4-thiobutanoic acid.

    Substitution: Formation of (3R)-3-hydroxy-4-aminobutanoic acid or (3R)-3-hydroxy-4-ethoxybutanoic acid.

Wissenschaftliche Forschungsanwendungen

(3R)-3-hydroxy-4-methanesulfonylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3R)-3-hydroxy-4-methanesulfonylbutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and sulfonyltransferases.

    Pathways Involved: The compound may participate in oxidation-reduction reactions and sulfonylation processes, affecting cellular metabolism and signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3R)-3-Hydroxy-2-methylbutanoic acid: Similar in structure but with a methyl group instead of a methanesulfonyl group.

    Sulfonimidates: Organosulfur compounds with a sulfonyl group, used in various chemical transformations.

Eigenschaften

CAS-Nummer

2227732-82-1

Molekularformel

C5H10O5S

Molekulargewicht

182.20 g/mol

IUPAC-Name

(3R)-3-hydroxy-4-methylsulfonylbutanoic acid

InChI

InChI=1S/C5H10O5S/c1-11(9,10)3-4(6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1

InChI-Schlüssel

WXEKTXGOFBNQHS-SCSAIBSYSA-N

Isomerische SMILES

CS(=O)(=O)C[C@@H](CC(=O)O)O

Kanonische SMILES

CS(=O)(=O)CC(CC(=O)O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.